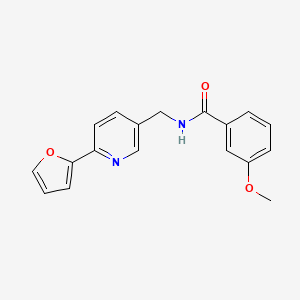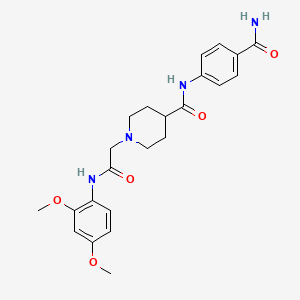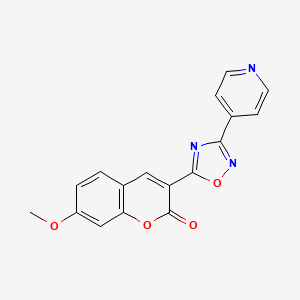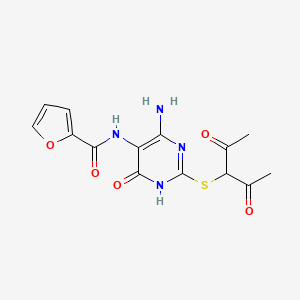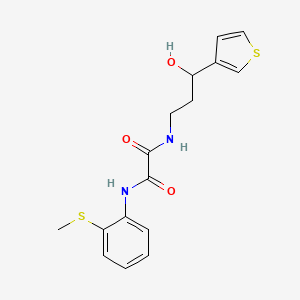![molecular formula C20H19N5O3S2 B2484677 N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886940-60-9](/img/structure/B2484677.png)
N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves intricate chemical reactions, often including the condensation of specific thiol and acetamide derivatives in the presence of anhydrous potassium carbonate. The structure of such compounds is usually confirmed through H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, ensuring the accuracy of the synthesis process (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Molecular Structure Analysis
The molecular structure of related compounds showcases a folded conformation around the methylene C atom of the thioacetamide bridge, indicating strong intramolecular N—H⋯N hydrogen bonds that stabilize this configuration. Such detailed analysis helps in understanding the three-dimensional arrangement and potential interaction sites of the molecule (Subasri et al., 2016).
Chemical Reactions and Properties
Compounds with the 1,2,4-triazole ring system, similar to the one , have been noted for their wide range of pharmaceutical activities, including antimicrobial properties. The versatility in chemical reactions, including sulfanyl and acetamide functionalities, allows for a broad exploration of biological activities and potential applications in drug development (Chalenko et al., 2019).
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and stability, are crucial for their practical application. These properties are typically assessed through a variety of spectroscopic and analytical techniques, ensuring the compound's suitability for further biological or pharmaceutical exploration.
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, potential for modification, and interaction with biological targets, are fundamental aspects of research on compounds like N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Studies often focus on the modification of such compounds to improve their biological activity, solubility, or specificity towards a particular target (Wang et al., 2015).
Scientific Research Applications
Synthesis and Structural Elucidation
The compound is part of a family of acetamides that have been synthesized for their potential biological activities. One study describes the synthesis and structural elucidation of similar acetamide derivatives, emphasizing their antimicrobial properties. These compounds, including various triazole ring systems, are noted for their wide range of pharmaceutical activities, such as antibacterial, antifungal, and anti-tuberculosis effects (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antimicrobial Screening
The antimicrobial properties of these compounds are significant, with studies showing effectiveness against a variety of microbial strains. This suggests potential applications in developing new antimicrobial agents that could address the growing issue of drug resistance (Bhushan A. Baviskar, S. S. Khadabadi, & S. Deore, 2013).
Antitumor Activity
Further research into similar compounds has demonstrated promising antitumor activities. For instance, novel acetamide derivatives containing a pyrazole moiety have been synthesized and shown to be more effective than the reference drug, doxorubicin, in antitumor activity. This highlights the potential for these compounds to contribute to cancer therapy development (S. Alqasoumi, M. Ghorab, Z. Ismail, S. M. Abdel-Gawad, M. El-Gaby, & H. Aly, 2009).
Antioxidant Activity
The antioxidant properties of amidomethane sulfonyl-linked heterocycles have also been investigated, with some compounds showing excellent antioxidant activity surpassing that of standard ascorbic acid. This suggests potential applications in managing oxidative stress-related conditions (Bhanu Prakash Talapuru, Lavanya Gopala, Padmaja Adivireddy, & P. Venkatapuram, 2014).
Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal potential against the cotton leafworm, Spodoptera littoralis. Such research indicates the role of these compounds in developing new, effective insecticides (A. Fadda, M. Salam, E. Tawfik, E. Anwar, & H. Etman, 2017).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S2/c1-27-15-8-7-14(12-16(15)28-2)21-18(26)13-30-20-23-22-19(17-6-5-11-29-17)25(20)24-9-3-4-10-24/h3-12H,13H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODOINXVRWAJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

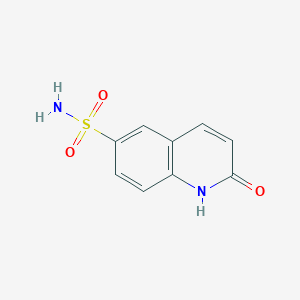
![3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2484595.png)
![N-(benzo[d]thiazol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484596.png)
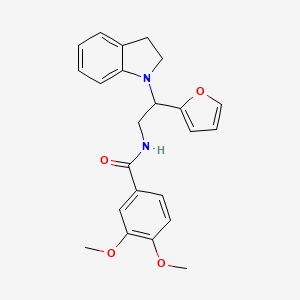
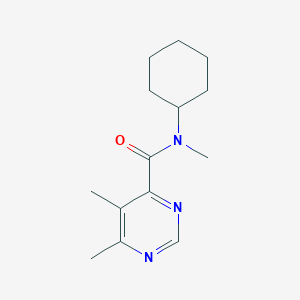
![2-[1-(4-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2484605.png)

![NCGC00384912-01_C38H61NO9_(3beta,9xi,16alpha)-3-[(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]-16-hydroxyolean-12-en-28-oic acid](/img/structure/B2484607.png)
